2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6OS/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(27-26-18)32-17-22(31)29-14-12-28(13-15-29)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXYIGWVAAFBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and various biological activities associated with this compound, drawing from multiple research studies and findings.
Chemical Structure
The compound can be described by its structural components:
- Pyrazolo[3,4-d]pyridazine core
- Thioether linkage
- Piperazine moiety
The presence of these functional groups suggests a diverse range of interactions with biological targets.
Synthesis
The synthesis of pyrazolo[3,4-d]pyridazine derivatives typically involves:
- Condensation reactions of appropriate pyrazole and pyridine derivatives.
- Microwave-assisted techniques for enhanced yields and reduced reaction times .
- Various synthetic methodologies have been explored to optimize the formation of the desired heterocycles .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyridazine structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The mechanisms include:
- Induction of apoptosis
- Inhibition of cell migration
- Disruption of cell cycle progression
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Apoptosis induction |
| 5i | HCT116 | 7.60 | Cell cycle inhibition |
| 5i | HePG-2 | Variable | Migration inhibition |
Antimicrobial Properties
Compounds derived from the pyrazolo[3,4-d]pyridazine scaffold have also demonstrated antimicrobial activities. These include:
- Inhibition of bacterial growth
- Antifungal properties against various pathogens
Studies indicate that certain derivatives exhibit low resistance profiles, making them promising candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been explored, with some derivatives showing significant anti-inflammatory effects. The potency varies across different analogs, with IC50 values ranging from 0.011 µM to higher concentrations .
Table 2: Inhibitory Potency Against COX-II
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 1.33 | Moderate |
| Celecoxib | 0.4 | Low |
Case Studies
In one notable study, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects. The most potent compound demonstrated an IC50 value of 0.3 µM against EGFR WT, indicating its potential as a dual inhibitor targeting both EGFR and VGFR2 pathways .
Another investigation focused on the synthesis and evaluation of COX-II inhibitors based on pyrazole frameworks, where modifications led to compounds with enhanced selectivity and potency compared to existing drugs like Rofecoxib and Celecoxib .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial activity. Studies have shown that derivatives similar to the compound demonstrate efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound also shows promise in anticancer research. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in human liver cancer cells by targeting specific signaling pathways . Molecular docking studies suggest that these compounds can effectively interact with key proteins involved in cancer progression, making them potential candidates for drug development .
Neuropharmacological Effects
Given the presence of piperazine rings, compounds like 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone may also exhibit neuropharmacological properties. Research has highlighted the ability of piperazine derivatives to act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This aspect opens avenues for further exploration in treating mood disorders.
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating various pyrazole-based compounds, 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone was tested against several microbial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted to assess the anticancer properties of pyrazolo-containing compounds. The results showed that certain analogs led to a marked decrease in cell viability in liver cancer cell lines. Further analysis revealed that these compounds could activate apoptotic pathways, providing insights into their mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The compound’s pyrazolo[3,4-d]pyridazin core distinguishes it from analogs with pyrazolo[1,5-a]pyrazine or pyrido[1,2-a]pyrimidine scaffolds (e.g., compounds from ). Key differences include:
- Solubility : Pyridazin’s nitrogen arrangement may enhance polarity compared to pyrazine derivatives.
Table 1: Core Heterocycle Comparison
Piperazine Substitutions
The 4-phenylpiperazine group in the target compound contrasts with fluorinated alkyl-piperazine derivatives in patent analogs:
- Fluoroethyl/fluoropropyl groups (Patent Compounds 1–3 ): Fluorine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
Table 2: Piperazine Substituent Impact
Thioether vs. Ether/Carbon Linkers
The thioether (-S-) linkage in the target compound may:
- Increase oxidation susceptibility compared to ethers (-O-) or alkyl chains.
- Enhance radical scavenging or metal-binding properties, relevant to enzyme inhibition.
Patent analogs lack thioethers, favoring stable carbon-fluorine or ether linkages .
Research Findings and Hypotheses
- Binding affinity : The phenylpiperazine group may favor serotonin or dopamine receptor interactions, while fluorinated analogs (Patent Compounds 1–3) could target kinases or GPCRs with higher specificity .
- Synthetic accessibility : The pyrazolo[3,4-d]pyridazin core may require multi-step synthesis compared to pyrazolo[1,5-a]pyrazine derivatives.
Q & A
Q. How to validate QSAR models for activity prediction in this chemical class?
- Methodology : Curate a dataset of structurally diverse pyrazolo-pyridazinone derivatives with associated bioactivity data. Split data into training/validation sets (80:20) and apply machine learning algorithms (e.g., random forest, graph neural networks). Use SHAP analysis to interpret feature importance. Cross-validate with external datasets and publish model uncertainties to guide experimental prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
